N-(3-acetylphenyl)-4-(decyloxy)benzamide
Description
N-(3-acetylphenyl)-4-(decyloxy)benzamide is a benzamide derivative characterized by a 4-(decyloxy) substituent on the benzamide core and a 3-acetylphenyl group attached to the amide nitrogen. Its molecular formula is C₂₅H₃₃NO₃, with a molecular weight of 395.54 g/mol. This structural motif is common in compounds targeting enzymes or receptors where hydrophobic interactions are critical, such as histone deacetylases (HDACs) or melanin-binding agents .
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-decoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO3/c1-3-4-5-6-7-8-9-10-18-29-24-16-14-21(15-17-24)25(28)26-23-13-11-12-22(19-23)20(2)27/h11-17,19H,3-10,18H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNVZRBOQARDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292644-24-7 | |
| Record name | N-(3-ACETYLPHENYL)-4-(DECYLOXY)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-(decyloxy)benzamide typically involves the reaction of 3-acetylphenylamine with 4-(decyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-(decyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: The major product is 3-(4-(decyloxy)benzamido)benzoic acid.
Reduction: The major product is 3-(4-(decyloxy)benzamido)phenylethanol.
Substitution: Depending on the substituent introduced, products can include 3-nitro-N-(4-(decyloxy)benzamido)phenyl or 3-bromo-N-(4-(decyloxy)benzamido)phenyl.
Scientific Research Applications
N-(3-acetylphenyl)-4-(decyloxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-(decyloxy)benzamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Substituent Effects on Physicochemical Properties
- Lipophilicity : The decyloxy chain in the target compound significantly increases lipophilicity compared to shorter chains (e.g., methoxy in IMBA ) or cyclic ethers (e.g., thietanyloxy ). This may enhance blood-brain barrier penetration or melanin binding but could limit water solubility.
Biological Activity
N-(3-acetylphenyl)-4-(decyloxy)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-Alzheimer, anti-fatigue, anti-urease, and antioxidant properties, supported by data from various studies.
Benzamide derivatives, including this compound, are known to exhibit a range of biological activities. The amide bond present in these compounds contributes to their pharmacological effects, making them suitable candidates for drug development. This compound is particularly noted for its potential in neurodegenerative diseases such as Alzheimer's.
2.1 Anti-Alzheimer Activity
Research indicates that certain benzamide derivatives possess significant anti-Alzheimer activity. In a study examining several derivatives, compounds similar to this compound showed varying degrees of inhibition against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's pathology.
- Key Findings :
| Compound | AChE Inhibition (%) at 0.5 mM |
|---|---|
| 3a | 35 |
| 3g | 32 |
| 3f | 20 |
2.2 Anti-Fatigue Activity
The anti-fatigue potential of this compound was evaluated through forced swimming tests in mice. Results indicated that this compound significantly increased swimming times compared to control groups.
- Key Findings :
| Treatment Group | Swimming Time (s) |
|---|---|
| Caffeine | 1300 ± 85 |
| Compound 3f | 1280 ± 123 |
| Compound 3g | Longer than control |
2.3 Anti-Urease Activity
Urease inhibition is another area where benzamide derivatives show promise. This compound was tested along with other derivatives for urease inhibitory activity.
- Key Findings :
- The compound exhibited moderate urease inhibitory activity with an IC50 value indicating effectiveness compared to other derivatives.
| Compound | IC50 (µM) |
|---|---|
| 3a | 4.51 |
| 3d | 134.3 |
2.4 Antioxidant Activity
The antioxidant properties of this compound were assessed using the DPPH radical scavenging method. However, results indicated that the antioxidant activity was not significant compared to other tested compounds.
- Key Findings :
3. Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of benzamide derivatives in various biological assays:
- A study demonstrated that compounds similar to this compound could inhibit histone deacetylases (HDACs), which are involved in cancer progression and neurodegenerative diseases .
- Another investigation focused on the structure-activity relationship (SAR) of benzamides, revealing that modifications in the benzene ring significantly impacted biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
